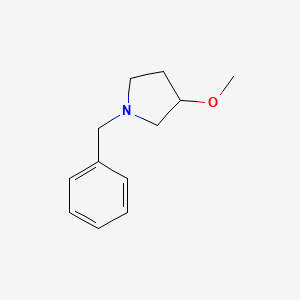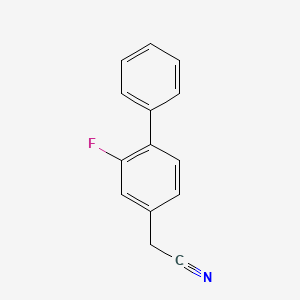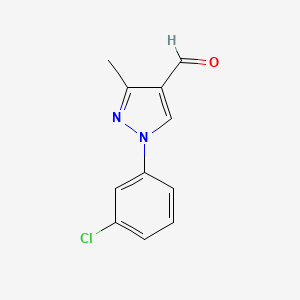
N-benzyl-3-methoxypyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-methoxypyrrolidine is an organic compound with the molecular formula C12H17NO. It is a derivative of pyrrolidine, featuring a benzyl group attached to the nitrogen atom and a methoxy group at the third position of the pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-benzyl-3-methoxypyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as distillation or recrystallization may be employed to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: N-benzyl-3-methoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different pyrrolidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Various pyrrolidine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-methoxypyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of N-benzyl-3-methoxypyrrolidine involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain receptors, while the methoxy group can influence its pharmacokinetic properties. These interactions can modulate various biological pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-pyrrolidinone: Shares a similar structure but lacks the methoxy group.
1-Benzyl-3-hydroxypyrrolidine: Contains a hydroxyl group instead of a methoxy group.
1-Benzyl-3-aminopyrrolidine: Features an amino group at the third position.
Uniqueness: N-benzyl-3-methoxypyrrolidine is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
1-benzyl-3-methoxypyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
InChI-Schlüssel |
QTKGPIMTYKXKPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCN(C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methylthiophen-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B8514661.png)




![(1S,5R)-2,6-diazabicyclo[3.2.0]heptan-7-one](/img/structure/B8514681.png)






